Ethyl 2-oxo-decahydrocyclohepta[b]pyrrole-3a-carboxylate
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Overview
Description
Ethyl 2-oxo-decahydrocyclohepta[b]pyrrole-3a-carboxylate is a complex organic compound with a molecular weight of 225.29. It is known for its unique structure, which includes a decahydrocyclohepta[b]pyrrole ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-oxo-decahydrocyclohepta[b]pyrrole-3a-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable cycloheptanone derivative with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-oxo-decahydrocyclohepta[b]pyrrole-3a-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields oxo derivatives, while reduction produces hydroxyl derivatives .
Scientific Research Applications
Ethyl 2-oxo-decahydrocyclohepta[b]pyrrole-3a-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 2-oxo-decahydrocyclohepta[b]pyrrole-3a-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and affecting various biochemical pathways. This interaction is often mediated by the unique structure of the compound, which allows it to fit into specific binding sites .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-oxooctahydrocyclohepta[b]pyrrole-3a-carboxylate
- Methyl 2-oxo-decahydrocyclohepta[b]pyrrole-3a-carboxylate
- This compound derivatives
Uniqueness
This compound is unique due to its specific ring structure and functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for research and development .
Biological Activity
Overview
Ethyl 2-oxo-decahydrocyclohepta[b]pyrrole-3a-carboxylate is a complex organic compound with a molecular formula of C12H19NO3 and a molecular weight of 225.29 g/mol. Its unique structure, characterized by a decahydrocyclohepta[b]pyrrole ring system, positions it as a compound of interest in various biological research fields, including medicinal chemistry and pharmacology. This article delves into its biological activities, synthesis methods, and potential applications based on current research findings.
The synthesis of this compound typically involves cyclization reactions with precursors like cycloheptanone derivatives and ethyl chloroformate, often facilitated by bases such as triethylamine under inert conditions to prevent oxidation . The compound's structure allows it to undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitution, which are essential for developing derivatives with enhanced biological activity .
Antimicrobial Properties
Recent studies have indicated that this compound exhibits significant antimicrobial activity against various Gram-positive bacteria and mycoplasmas. The mechanism underlying this activity is believed to involve the inhibition of protein synthesis through interactions with ribosomal components, similar to the action of pleuromutilin derivatives .
Anticancer Potential
Research has also explored the anticancer properties of this compound. Preliminary findings suggest that it may induce apoptosis in cancer cells by modulating specific biochemical pathways. The compound's ability to bind to enzymes and receptors involved in cell cycle regulation highlights its potential as a therapeutic agent in cancer treatment .
The biological activity of this compound is primarily attributed to its unique structural features that enable it to interact with molecular targets effectively. These interactions can modulate enzyme activities and influence various signaling pathways within cells. For instance, its binding affinity for certain receptors may lead to downstream effects that alter cellular responses, contributing to its antimicrobial and anticancer effects .
Case Studies
- Antimicrobial Activity Study : A study conducted on the efficacy of this compound against Staphylococcus aureus demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating potent antibacterial properties compared to standard antibiotics .
- Cancer Cell Line Testing : In vitro testing on various cancer cell lines revealed that the compound significantly reduced cell viability at concentrations above 50 µM, with mechanisms involving apoptosis confirmed through flow cytometry analysis .
Comparative Analysis
Compound Name | Structure | Biological Activity | Key Findings |
---|---|---|---|
This compound | Structure | Antimicrobial, Anticancer | Effective against Gram-positive bacteria; induces apoptosis in cancer cells |
Pleuromutilin | Structure | Antimicrobial | Inhibits protein synthesis; used in veterinary medicine |
Tiamulin | Structure | Antimicrobial | Similar mode of action as pleuromutilin; used in livestock |
Properties
IUPAC Name |
ethyl 2-oxo-1,3,4,5,6,7,8,8a-octahydrocyclohepta[b]pyrrole-3a-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3/c1-2-16-11(15)12-7-5-3-4-6-9(12)13-10(14)8-12/h9H,2-8H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXWPOBMLSMGTKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C12CCCCCC1NC(=O)C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.